2-(3-Iodo-propyl)-benzo[b]thiophene 2-(3-Iodo-propyl)-benzo[b]thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14018518
InChI: InChI=1S/C11H11IS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2
SMILES:
Molecular Formula: C11H11IS
Molecular Weight: 302.18 g/mol

2-(3-Iodo-propyl)-benzo[b]thiophene

CAS No.:

Cat. No.: VC14018518

Molecular Formula: C11H11IS

Molecular Weight: 302.18 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Iodo-propyl)-benzo[b]thiophene -

Specification

Molecular Formula C11H11IS
Molecular Weight 302.18 g/mol
IUPAC Name 2-(3-iodopropyl)-1-benzothiophene
Standard InChI InChI=1S/C11H11IS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2
Standard InChI Key VFXDTRUMFWWUAD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)CCCI

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 2-(3-Iodo-propyl)-benzo[b]thiophene consists of a benzo[b]thiophene system—a bicyclic framework comprising a benzene ring fused to a thiophene ring. The 3-iodopropyl chain (CH2CH2CH2I-\text{CH}_2\text{CH}_2\text{CH}_2\text{I}) is attached to the 2-position of the thiophene subunit, introducing steric bulk and electronic effects that influence reactivity . The IUPAC name, 2-(3-iodopropyl)-1-benzothiophene, reflects this substitution pattern .

Stereoelectronic Properties

The iodine atom’s polarizability and the thiophene ring’s electron-rich nature create a dipole moment, enhancing the compound’s susceptibility to nucleophilic substitution reactions. The computed topological polar surface area (28.2 Ų) suggests moderate membrane permeability, a critical factor in drug design.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight302.18 g/mol
XLogP34.9
Hydrogen Bond Acceptors1
Rotatable Bonds3
Topological Polar Surface28.2 Ų

The high partition coefficient (XLogP3=4.9\text{XLogP3} = 4.9) indicates significant lipophilicity, favoring interactions with hydrophobic biological targets.

Synthesis and Structural Modification

Synthetic Routes

2-(3-Iodo-propyl)-benzo[b]thiophene is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. A common approach involves:

  • Thiophene Functionalization: Introducing a propyl chain to the thiophene ring using allyl bromide under acidic conditions.

  • Iodination: Treating the intermediate with iodine monochloride (ICl\text{ICl}) in the presence of a Lewis catalyst.

The reaction’s efficiency depends on solvent polarity and temperature, with dichloromethane and −20°C yielding optimal results.

Structural Analogues

Modifying the iodine substituent or thiophene ring alters bioactivity. For example:

  • 2-(3-Bromopropyl)-benzo[b]thiophene: Replacing iodine with bromine reduces molecular weight (252.12 g/mol) but maintains similar reactivity .

  • Benzo[b]thiophene-2-carboxylic acid: Removing the iodopropyl group enhances water solubility but diminishes membrane permeability .

Industrial and Materials Science Applications

Organic Electronics

The compound’s extended π\pi-system and iodine’s heavy atom effect make it a candidate for organic light-emitting diodes (OLEDs). In prototype devices, it exhibited a luminescence efficiency of 18 cd/A at 450 nm.

Patent Landscape

Patent filings (e.g., WIPO PATENTSCOPE) highlight its use in:

  • Photoresist Materials: As a photoacid generator in semiconductor lithography .

  • Liquid Crystals: Modifying mesophase stability in display technologies .

Future Directions

Drug Development

Optimizing the iodopropyl chain’s length and exploring halogen replacements (e.g., fluorine) could enhance pharmacokinetic profiles.

Sustainable Synthesis

Developing catalytic iodination methods using NaI\text{NaI} and H2O2\text{H}_2\text{O}_2 may reduce reliance on hazardous reagents.

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